![molecular formula C27H38AgClN2 B3030157 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver CAS No. 873297-19-9](/img/new.no-structure.jpg)
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is a complex compound that has garnered significant interest in the fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver typically involves the reaction of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with silver chloride. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials .
Mechanism of Action
The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and form stable complexes, which can then participate in various catalytic and biological processes. The pathways involved include electron transfer and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares a similar imidazole core but differs in its chloride counterion.
N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Another related compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is unique due to its silver coordination, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific catalytic or electronic properties .
Properties
CAS No. |
873297-19-9 |
|---|---|
Molecular Formula |
C27H38AgClN2 |
Molecular Weight |
533.9 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver |
InChI |
InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1 |
InChI Key |
YFNYNZOWUDZMFM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


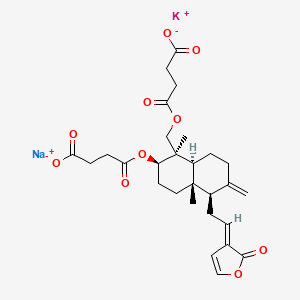
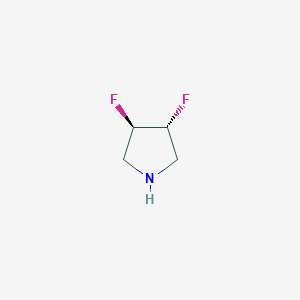
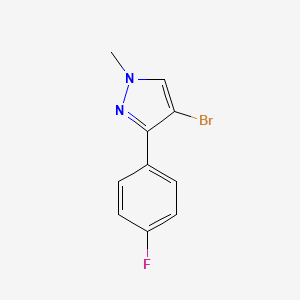
![3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
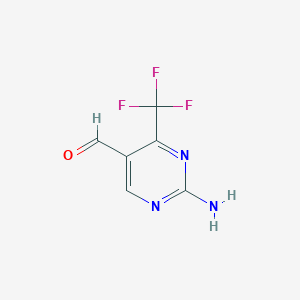
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
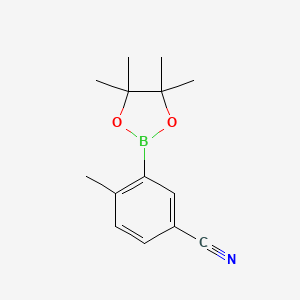
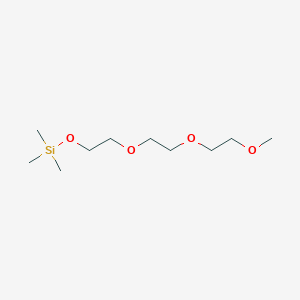

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)
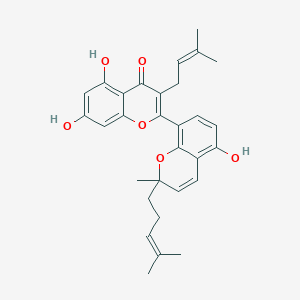
![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3030094.png)
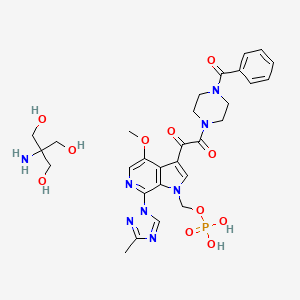
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
